molecular formula C14H20O2 B14634890 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione CAS No. 55299-14-4

2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14634890
CAS No.: 55299-14-4
M. Wt: 220.31 g/mol
InChI Key: LLAPDTLOSXJGRH-UHFFFAOYSA-N
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Description

2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and applications. This compound is characterized by the presence of two tert-butyl groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-di-tert-butylphenol. One common method includes the use of oxidizing agents such as persulfate and ferricyanide . Another approach involves the use of lead oxide (PbO) as an oxidant . The reaction conditions often require the presence of secondary amines like morpholine or piperidine to catalyze the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidants and solvent-free processes is also explored to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,3-Di-tert-butylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in oxidation-reduction cycles. This redox activity is crucial for its antioxidant properties and its role in stabilizing reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its ability to participate in a wide range of chemical reactions. Its antioxidant properties and applications in various fields make it a valuable compound in scientific research .

Properties

CAS No.

55299-14-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,3-ditert-butylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H20O2/c1-13(2,3)11-9(15)7-8-10(16)12(11)14(4,5)6/h7-8H,1-6H3

InChI Key

LLAPDTLOSXJGRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)C=CC1=O)C(C)(C)C

Origin of Product

United States

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